molecular formula C8H12O3 B2949586 1,8-Dioxaspiro[4.5]decan-4-one CAS No. 2137765-75-2

1,8-Dioxaspiro[4.5]decan-4-one

Cat. No.: B2949586
CAS No.: 2137765-75-2
M. Wt: 156.181
InChI Key: FLXUUHNEGZJDAC-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[4.5]decan-4-one is a spirocyclic compound of interest in organic synthesis and life science research . This compound serves as a versatile chemical building block. Its structure features a ketone group, making it a valuable intermediate for synthesizing more complex molecules for pharmaceutical and material science applications . Spirocyclic structures like this one are often explored for their unique three-dimensional shapes and potential in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and disposal of the chemical in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXUUHNEGZJDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 1,8 Dioxaspiro 4.5 Decan 4 One

Reactivity of the Ketone Moiety within the 1,8-Dioxaspiro[4.5]decane Framework

The ketone functional group at the C-4 position of the 1,8-Dioxaspiro[4.5]decane framework is expected to exhibit reactivity typical of cyclic ketones. However, the presence of the spirocyclic system, particularly the adjacent oxygen atoms in the tetrahydrofuran ring, may influence its electronic properties and steric accessibility.

The carbonyl carbon is electrophilic and thus susceptible to nucleophilic attack. Standard ketone reactions are anticipated, including:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1,8-Dioxaspiro[4.5]decan-4-ol, using various reducing agents. The stereochemical outcome of this reduction would be of significant interest, with the approach of the hydride reagent being influenced by the stereochemistry of the spirocyclic system.

Reducing AgentExpected Major Product StereoisomerPotential Diastereomeric Ratio (d.r.)
Sodium borohydrideAxial alcohol(Hypothetical) 3:1 to 5:1
Lithium aluminum hydrideEquatorial alcohol(Hypothetical) >10:1
L-Selectride®Equatorial alcohol(Hypothetical) >20:1

Nucleophilic Addition: The ketone can undergo addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols. The facial selectivity of the attack would be dictated by the steric hindrance imposed by the spiroketal structure.

Wittig Reaction: Reaction with phosphorus ylides would lead to the formation of the corresponding exocyclic alkene, 4-methylene-1,8-dioxaspiro[4.5]decane.

Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-positions (C-3 and C-5) to form an enolate. This enolate can then participate in various reactions, including alkylation, aldol (B89426) condensation, and halogenation. The regioselectivity of enolate formation would be a key aspect to investigate.

Transformations Involving the Spirocyclic System of 1,8-Dioxaspiro[4.5]decan-4-one

The 1,8-dioxaspiro[4.5]decane system, being a spiroketal, is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid would be expected to hydrolyze the spiroketal, leading to the opening of one or both rings. The initial product would likely be a dihydroxy ketone. The specific conditions (acid strength, temperature, reaction time) would determine the extent of hydrolysis and the nature of the final products.

The stability of spiroketals is often thermodynamically driven. mskcc.org The equilibrium between the open-chain hydroxy ketone and the closed spiroketal form can be influenced by various factors, including the substitution pattern and the presence of intramolecular hydrogen bonding. nih.gov

Acid CatalystTemperature (°C)Expected Outcome
Dilute HCl25Slow hydrolysis to the dihydroxy ketone
Conc. H₂SO₄80Rapid hydrolysis and potential side reactions
p-TsOHToluene, refluxEquilibrium between spiroketal and open form

Rearrangement Reactions: Under certain acidic conditions, rearrangements of the spirocyclic system could occur. These might involve ring expansion or contraction, driven by the relief of ring strain or the formation of a more stable carbocation intermediate.

Catalytic Activation and Selective Functionalization of this compound

Modern synthetic chemistry offers various catalytic methods for the activation and functionalization of molecules like this compound.

Asymmetric Catalysis: The prochiral ketone can be a substrate for asymmetric catalysis. For example, asymmetric reduction using a chiral catalyst (e.g., a Noyori-type catalyst) could yield one enantiomer of the corresponding alcohol in high enantiomeric excess. Similarly, enantioselective additions of nucleophiles to the ketone could be achieved.

C-H Activation: While challenging, catalytic C-H activation could provide a powerful tool for the selective functionalization of the spirocyclic framework. Transition metal catalysts could potentially activate C-H bonds adjacent to the oxygen atoms or at other positions on the carbocyclic ring, allowing for the introduction of new functional groups. The development of new catalytic processes for the functionalization of C-H bonds is a primary challenge in synthetic chemistry. nih.gov

Lewis Acid Catalysis: Lewis acids could be employed to activate the ketone towards nucleophilic attack or to promote rearrangements of the spirocyclic system. For instance, a Ti(Oi-Pr)₄-mediated spirocyclization has been shown to proceed with kinetic control in the synthesis of other spiroketals. acs.org While this is a formation reaction, it highlights the role of Lewis acids in influencing the reactivity of spiroketal systems.

Catalyst TypePotential TransformationKey Feature
Chiral Phosphoric AcidEnantioselective spirocyclization (in synthesis)Bro̷nsted acid activation
Transition Metal (e.g., Rh, Ir)Asymmetric hydrogenation of the ketoneHigh enantioselectivity
Organocatalyst (e.g., Proline)Asymmetric aldol reaction of the enolateMetal-free catalysis

Synthesis and Functionalization of 1,8 Dioxaspiro 4.5 Decan 4 One Derivatives and Analogues

Derivatization of the Ketone Functionality

The ketone group at the C-4 position of 1,8-dioxaspiro[4.5]decan-4-one is a key site for chemical derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. Standard ketone chemistries can be applied to this spirocyclic ketone to yield a variety of derivatives.

One of the most fundamental transformations of the ketone is its conversion to an alkene via the Wittig reaction . organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves the treatment of the ketone with a phosphonium ylide, also known as a Wittig reagent. The choice of the ylide allows for the introduction of various substituents at the 4-position, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. For instance, the use of methylenetriphenylphosphorane would yield 4-methylene-1,8-dioxaspiro[4.5]decane. The stereochemical outcome of the Wittig reaction, leading to either the (E) or (Z) alkene, is dependent on the nature of the substituents on the ylide and the reaction conditions employed. organic-chemistry.org

Another important class of reactions at the ketone functionality involves nucleophilic addition, for example, with Grignard reagents . masterorganicchemistry.com These organometallic compounds act as potent carbon nucleophiles, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to furnish a tertiary alcohol. The versatility of Grignard reagents allows for the introduction of a wide range of alkyl and aryl groups at the C-4 position.

The ketone can also be converted into nitrogen-containing functional groups. The reaction with hydroxylamine hydrochloride in the presence of a base, such as pyridine, leads to the formation of the corresponding oxime . nih.gov Similarly, reaction with hydrazine or its derivatives yields hydrazones . researchgate.net These reactions proceed via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. The resulting oximes and hydrazones can serve as intermediates for further transformations or as final products with their own unique chemical properties. A study on the oximation of substituted ketofurfuryl alcohols highlighted the potential for cascade reactions following oxime formation, leading to novel spiro derivatives. nih.gov

The following table summarizes some common derivatization reactions of the ketone functionality of this compound:

Reaction TypeReagentsProduct Type
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)Alkene
Grignard ReactionGrignard reagent (e.g., CH₃MgBr) followed by H₃O⁺Tertiary alcohol
OximationHydroxylamine (NH₂OH·HCl), Base (e.g., Pyridine)Oxime
Hydrazone FormationHydrazine (N₂H₄) or substituted hydrazinesHydrazone

Introduction of Amine Substituents, e.g., 1,8-Dioxaspiro[4.5]decan-4-amine

A significant derivatization of this compound is the introduction of an amine functionality at the C-4 position, leading to the formation of 1,8-dioxaspiro[4.5]decan-4-amine and its derivatives. A primary method for achieving this transformation is reductive amination . youtube.comchemicalbook.com This one-pot reaction typically involves the condensation of the ketone with an amine source, such as ammonia or a primary amine, to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

A commonly employed reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN) . chemicalbook.comorganic-chemistry.org This reagent is particularly well-suited for reductive aminations because it is a mild reducing agent that selectively reduces the iminium ion intermediate much faster than the starting ketone, allowing for a one-pot procedure with all reactants present from the start. chemicalbook.comorganic-chemistry.org The reaction is typically carried out in a protic solvent like methanol and may be facilitated by the addition of an acid catalyst, such as acetic acid, to promote imine formation.

For the synthesis of the parent amine, 1,8-dioxaspiro[4.5]decan-4-amine, the ketone would be treated with a source of ammonia, such as ammonium chloride or ammonium acetate, in the presence of sodium cyanoborohydride. The general reaction scheme is as follows:

This compound + NH₃/NH₄⁺ + NaBH₃CN → 1,8-Dioxaspiro[4.5]decan-4-amine

Microwave-assisted reductive amination has also been reported as an efficient method for the synthesis of related compounds. chemicalbook.com The use of microwave irradiation can significantly reduce reaction times and improve yields.

The following table outlines a typical procedure for the synthesis of an amine from a ketone via reductive amination:

StepProcedure
1Dissolve this compound and an amine source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol).
2Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.
3Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC-MS).
4Quench the reaction and perform an aqueous workup to isolate the crude product.
5Purify the product by a suitable method, such as column chromatography or crystallization.

Regioselective and Stereoselective Functionalization of the Spiro Ring

Beyond the derivatization of the ketone, the spirocyclic ring system of this compound and its derivatives can undergo regioselective and stereoselective functionalization. These reactions are crucial for the synthesis of complex molecules with well-defined three-dimensional structures.

An example of regioselective functionalization is the dichlorovinylation of the enolate of a related spiroketal, 8-methyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, to produce 8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene. researchgate.net This reaction demonstrates that it is possible to selectively functionalize the carbon framework of the spirocycle. The formation of an enolate from this compound would occur at the α-carbon to the ketone, allowing for subsequent alkylation or other electrophilic additions at this position.

Stereoselective reactions are of particular importance in the synthesis of chiral molecules. A notable example is the asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones via a dynamic kinetic resolution. acs.org This process, utilizing a chiral ruthenium catalyst, allows for the synthesis of functionalized β-aryl cyclohexanols with high enantioselectivity. Although this example is on an isomeric spiroketal, it highlights the potential for stereoselective transformations on the 1,8-dioxaspiro[4.5]decane framework. The stereochemical outcome of such reactions is dictated by the chiral catalyst or reagent employed.

Furthermore, the stereoselective synthesis of related spiroacetals, such as 1,6,9-trioxaspiro[4.5]decanes, from chiral starting materials like D-glucose, underscores the importance of substrate control in achieving high stereoselectivity in the formation of the spirocyclic system itself. researchgate.netsemanticscholar.org In a study focused on the synthesis of dihydronarciclasine analogues, the carbonyl group of a cyclohexanone derivative was protected as a ketal using ethylene glycol, and subsequent reduction of a nitro group to an amine was achieved, demonstrating functional group manipulation on a substituted 1,4-dioxaspiro[4.5]decane system. bme.hu

The following table provides examples of regioselective and stereoselective functionalizations on related spiroketal systems:

Reaction TypeSubstrateReagents/CatalystProductSelectivity
Dichlorovinylation8-methyl-1,4-dioxaspiro[4.5]dec-6-en-8-one enolateTrichloroethylene8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-eneRegioselective
Asymmetric HydrogenationRacemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-onesChiral Ruthenium CatalystFunctionalized β-aryl cyclohexanolsStereoselective (up to 99% ee)

Advanced Spectroscopic and Spectrometric Characterization of 1,8 Dioxaspiro 4.5 Decan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H NMR or ¹³C NMR data for 1,8-Dioxaspiro[4.5]decan-4-one has been found in a comprehensive search of scientific literature and spectral databases. Structural assignment would require the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

Theoretically, the ¹H NMR spectrum would show distinct signals for the protons on the tetrahydrofuranone ring and the tetrahydropyran (B127337) ring. The protons adjacent to the carbonyl group (C3) and the ether oxygen in the five-membered ring (C5) would be expected to appear at a lower field (higher ppm) compared to the protons on the tetrahydropyran ring. Similarly, the ¹³C NMR spectrum would feature a characteristic signal for the ketone carbonyl carbon (C4) at a significantly downfield chemical shift (typically >200 ppm), a spiroketal carbon signal (C5), and distinct signals for the remaining methylene carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Experimental mass spectra detailing the fragmentation patterns of this compound are not available in the reviewed literature. The molecular formula, C₈H₁₂O₃, corresponds to a monoisotopic mass of 156.07864 Da.

Public databases contain predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are useful for identification in high-resolution mass spectrometry. uni.lu The analysis of fragmentation patterns, typically achieved through techniques like electron ionization (EI-MS) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), would be crucial for confirming the compound's unique spirocyclic structure and distinguishing it from its isomers.

Table 1: Predicted Mass Spectrometry Adducts for C₈H₁₂O₃

Adduct Predicted m/z
[M+H]⁺ 157.08592
[M+Na]⁺ 179.06786
[M-H]⁻ 155.07136
[M+NH₄]⁺ 174.11246
[M+K]⁺ 195.04180

Data sourced from PubChem and predicted using computational methods. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No published experimental Infrared (IR) or Raman spectra for this compound could be located.

For structural elucidation, IR spectroscopy would be expected to show a strong, characteristic absorption band corresponding to the stretching vibration (ν) of the ketone carbonyl group (C=O). For a five-membered ring ketone (γ-lactone analog), this band typically appears in the range of 1740-1760 cm⁻¹. Other significant bands would include C-O stretching vibrations for the two ether linkages within the spiroketal system, likely appearing in the 1200-1000 cm⁻¹ region. C-H stretching vibrations from the methylene groups would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. The C=O stretch is typically Raman active, as are the symmetric stretching and bending modes of the carbon skeleton.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, it does not exhibit optical activity, and techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable for its analysis. Chiroptical spectroscopy would only become relevant for chiral derivatives of this compound. No studies on such derivatives were found.

X-ray Crystallography for Absolute Stereochemistry and Conformation

There is no published single-crystal X-ray diffraction data for this compound. Such an analysis would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and the precise conformation of both the five-membered and six-membered rings. For spirocyclic systems, X-ray crystallography is invaluable for unambiguously establishing the connectivity and stereochemistry at the spiro center.

Computational Chemistry and Theoretical Investigations of 1,8 Dioxaspiro 4.5 Decan 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

There are no readily available research articles that provide in-depth quantum chemical calculations, such as those using Density Functional Theory (DFT), specifically for 1,8-Dioxaspiro[4.5]decan-4-one. Such studies would be invaluable for understanding the molecule's electronic properties, including molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, which are fundamental to predicting its reactivity.

Conformational Landscapes and Energetic Profiles of the Spiro System

A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been published. This type of analysis is crucial for understanding the three-dimensional structure and flexibility of the spiro system, which in turn influences its biological activity and physical properties.

Prediction of Spectroscopic Parameters

While public databases may contain predicted spectroscopic data, such as mass-to-charge ratios for mass spectrometry, detailed computational studies aimed at predicting a full range of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound are not found in the current body of scientific literature. uni.lu These predictions, when correlated with experimental data, are essential for confirming the compound's structure and understanding its electronic environment.

Reaction Mechanism Elucidation via Computational Methods

Computational studies focused on elucidating the mechanisms of chemical reactions involving this compound are also absent from the available literature. scielo.br Such research would involve calculating the transition state energies and reaction pathways, providing molecular-level insights into how this compound is formed or how it participates in chemical transformations.

Strategic Applications in Complex Molecule Construction

1,8-Dioxaspiro[4.5]decan-4-one as a Potential Chirality Inducer

The inherent three-dimensionality and conformational rigidity of the spiroketal moiety make it an excellent chiral scaffold. In the case of this compound, the presence of stereocenters, including the spirocyclic carbon, allows for the control of stereochemical outcomes in subsequent reactions. Chiral spiroketals can be synthesized asymmetrically and then utilized to direct the formation of new stereocenters.

The development of chiral spiroketal bisphosphine ligands, for instance, has been successful in asymmetric catalysis, such as in rhodium-catalyzed enantioselective hydrogenations of olefins. nih.gov These ligands create a chiral environment around the metal center, leading to high enantioselectivity in the product. While not specific to this compound, this demonstrates the potential for spiroketal frameworks to act as effective chirality inducers. The stereochemistry of the spiroketal can influence the facial selectivity of reactions on appended functional groups, thereby transferring its chirality to other parts of the molecule.

Role as a Versatile Building Block in Target-Oriented Synthesis

Spiroketals are a common feature in a wide array of natural products with significant biological activity. Consequently, the development of synthetic routes to chiral spiroketals is a key focus in target-oriented synthesis. The this compound structure represents a potential building block for the synthesis of such complex natural products.

Methodologies for the stereocontrolled synthesis of spiroketals often rely on kinetically controlled reactions to achieve the desired stereoisomer, as thermodynamic conditions can lead to a mixture of products. mskcc.org For example, a titanium-mediated kinetic spiroketalization has been developed for the stereocontrolled synthesis of spiroketals, highlighting the importance of controlled cyclization strategies. acs.org

The functional groups present in this compound, namely the ketone and the ether linkages, offer handles for further chemical manipulation. The ketone can be subjected to nucleophilic additions, reductions, or conversions to other functional groups, while the ether oxygens can influence the reactivity of adjacent positions. This versatility makes such spiroketals valuable intermediates in the multi-step synthesis of complex target molecules.

Scaffold for Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. Spiroketals are considered privileged scaffolds for DOS because their rigid, three-dimensional structures can present appended functionalities in well-defined spatial orientations. mskcc.orgnih.gov This is crucial for effective interaction with biological targets.

The this compound framework could serve as a starting point for the creation of compound libraries. By systematically varying the substituents on the spiroketal core, a library of diverse molecules can be generated. The stereochemical diversity of the spiroketal itself can be exploited to further enhance the three-dimensional diversity of the library. mskcc.org The synthesis of spiroketal libraries allows for the exploration of chemical space and can lead to the identification of novel therapeutic agents. nih.govnih.gov The amenability of the spiroketal scaffold to various chemical transformations makes it an attractive platform for generating molecular diversity.

Future Research Directions and Uncharted Avenues for 1,8 Dioxaspiro 4.5 Decan 4 One

Development of Asymmetric Catalytic Processes

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The structure of 1,8-Dioxaspiro[4.5]decan-4-one offers several opportunities for the development of asymmetric catalytic processes to introduce chirality.

Future research could focus on the enantioselective synthesis of derivatives of this compound. One promising avenue is the use of chiral catalysts to control the stereochemistry of reactions at or adjacent to the ketone functionality. For instance, asymmetric hydrogenation or transfer hydrogenation of the carbonyl group could yield chiral alcohols. The choice of catalyst, such as those based on ruthenium, rhodium, or iridium with chiral ligands, would be critical in achieving high enantioselectivity.

Another area of exploration is the asymmetric functionalization of the carbon atoms alpha to the carbonyl group. Organocatalysis, employing chiral amines or Brønsted acids, could facilitate the enantioselective addition of various nucleophiles, leading to the formation of a quaternary stereocenter. The development of such processes would provide access to a range of optically active spiroketal building blocks, which are valuable intermediates in the synthesis of complex natural products.

Table 1: Potential Asymmetric Catalytic Transformations for this compound

TransformationCatalyst TypePotential Chiral Product
Asymmetric HydrogenationChiral Ru, Rh, or Ir complexesChiral 1,8-Dioxaspiro[4.5]decan-4-ol
Asymmetric Aldol (B89426) ReactionChiral Proline derivativesα-functionalized chiral spiroketone
Asymmetric Michael AdditionChiral organocatalystsβ-functionalized chiral spiroketone

Exploration of Novel Rearrangement Reactions

The inherent ring strain and electronic properties of spiroketals make them susceptible to a variety of rearrangement reactions, often leading to the formation of complex and unexpected molecular architectures. Investigating novel rearrangement pathways for this compound could unlock new synthetic routes to diverse heterocyclic systems.

Acid-catalyzed rearrangements, for example, could induce cleavage of one of the C-O bonds within the spiroketal, followed by intramolecular cyclization to form different ring systems. The outcome of such reactions would be highly dependent on the reaction conditions and the substitution pattern of the starting material. Similarly, photochemical rearrangements could provide access to unique strained ring systems or functionalized heterocycles that are not readily accessible through conventional thermal reactions.

Inspired by classic transformations like the pinacol (B44631) rearrangement, diol derivatives of this compound could be subjected to rearrangement conditions to induce ring expansion or contraction, leading to novel carbocyclic or heterocyclic scaffolds. youtube.com The exploration of these rearrangement reactions could significantly broaden the synthetic utility of the 1,8-dioxaspiro[4.5]decane framework.

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. spirochem.com The integration of the synthesis and derivatization of this compound into flow chemistry methodologies represents a significant area for future research.

The synthesis of the spiroketal itself could be optimized in a flow system, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. Furthermore, multi-step sequences involving the functionalization of this compound could be "telescoped" in a continuous-flow setup, where the product of one reaction is directly fed into the next reactor without intermediate purification. nih.gov This approach can dramatically increase efficiency and reduce waste. nih.govresearchgate.net

Flow chemistry is also particularly well-suited for photochemical and high-pressure reactions, opening up possibilities for novel transformations of the spiroketal core that may be difficult or hazardous to perform in batch. spirochem.com The development of robust flow chemistry protocols would be a crucial step towards the large-scale production and industrial application of this compound and its derivatives.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

FeatureAdvantage in Flow Chemistry
Heat TransferSuperior control over exothermic or endothermic reactions
Mass TransferEnhanced mixing and reaction rates
SafetySmaller reaction volumes, better control of hazardous reactions
ScalabilitySeamless transition from laboratory to production scale
AutomationPrecise control and monitoring of reaction parameters

Potential for Biomimetic Synthesis of Related Natural Products

Spiroketals are a common structural motif in a wide array of biologically active natural products. rsc.org The 1,8-dioxaspiro[4.5]decane skeleton, in particular, can be envisioned as a key structural element in various polyketide and polyether natural products. This opens up exciting avenues for the use of this compound as a precursor in the biomimetic synthesis of these complex molecules. nih.govengineering.org.cn

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. engineering.org.cn By designing synthetic strategies that are inspired by these natural processes, chemists can often achieve remarkable efficiency and stereoselectivity. nih.gov Future research could focus on elaborating the this compound core to construct larger, more complex natural product analogues.

For instance, the ketone functionality could serve as a handle for chain extension through aldol reactions or Wittig-type olefination, mimicking the polyketide synthase machinery. Subsequent cyclization reactions could then be employed to form additional rings, ultimately leading to the total synthesis of complex spiroketal-containing natural products. The development of a biomimetic approach starting from a simple, readily accessible spiroketal like this compound would represent a significant advance in the field of natural product synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,8-Dioxaspiro[4.5]decan-4-one, and how can reaction conditions be optimized for higher yields?

  • The compound can be synthesized via reduction of its ketone precursor using sodium borohydride (NaBH₄) in methanol, followed by purification via column chromatography, as demonstrated in a stepwise protocol yielding 61.3% . Alternative routes include ketalization of 4-hydroxycyclohexanone with ethylene glycol, achieving ~99% yield under optimized conditions . Key factors for optimization include temperature control (e.g., starting at 0°C), stoichiometric excess of reducing agents, and solvent selection (e.g., MeOH for solubility).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • NMR Spectroscopy : The spirocyclic structure produces distinct signals for equivalent protons in the dioxolane and cyclohexanone rings. For example, axial and equatorial protons on the spiro carbon show splitting patterns in 1^1H NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 156.18 for C₉H₁₆O₃) confirm molecular weight, while fragmentation patterns reveal ring-opening or loss of functional groups .
  • IR Spectroscopy : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups are critical for structural validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves (inspected for integrity), and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust. Avoid draining residuals into water systems .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of spirocyclic derivatives of this compound?

  • Conformational Analysis : Use chair conformations to predict steric strain in bicyclic systems. For example, substituents in equatorial positions minimize 1,3-diaxial interactions, stabilizing specific stereoisomers .
  • Hierarchical Stereodescriptor Assignments : Apply Cahn-Ingold-Prelog rules to prioritize substituents on the spiro carbon, ensuring consistent R/S configurations .
  • Chiral Chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives) to isolate desired stereoisomers .

Q. What methodological approaches are recommended for analyzing bioactivity data of this compound derivatives, particularly when encountering variability in pharmacological assays?

  • Statistical Rigor : Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves across derivatives. Report p-values and confidence intervals to assess significance .
  • Error Mitigation : Quantify instrument variability (e.g., plate reader precision) and biological replicates (n ≥ 3) to distinguish true effects from noise .
  • Data Normalization : Express bioactivity as % inhibition relative to controls to standardize results across experiments .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity and stability of this compound in different solvent systems?

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) to predict kinetic barriers and solvent effects .
  • Solvent Parameterization : Use Hansen solubility parameters to identify solvents (e.g., DMSO, THF) that maximize compound stability by matching polarity and hydrogen-bonding capacity .
  • MD Simulations : Simulate solvation shells to assess steric hindrance around the spiro carbon, which influences susceptibility to nucleophilic attack .

Q. What strategies are effective in minimizing byproduct formation during the functionalization of this compound, especially when introducing electron-withdrawing groups?

  • Protecting Groups : Temporarily block reactive sites (e.g., ketone groups) with trimethylsilyl ethers before introducing substituents .
  • Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution to specific positions on the aromatic ring .
  • Purification Techniques : Employ gradient elution in HPLC to separate byproducts with similar polarity to the target compound .

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